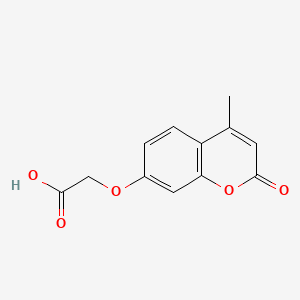

7-(Carboxymethoxy)-4-methylcoumarin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methyl-2-oxochromen-7-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCOMUOACCXIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215033 | |

| Record name | Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64700-15-8 | |

| Record name | Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Carboxymethoxy)-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(Carboxymethoxy)-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-(Carboxymethoxy)-4-methylcoumarin, a fluorescent derivative of coumarin with applications in various scientific fields. The synthesis is a two-step process commencing with the Pechmann condensation to form the coumarin core, followed by a Williamson ether synthesis to introduce the carboxymethoxy group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The initial step involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate to yield 7-hydroxy-4-methylcoumarin. This classic reaction, known as the Pechmann condensation, is a cornerstone of coumarin synthesis.[1][2][3]

Reaction Scheme:

Resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form 7-hydroxy-4-methylcoumarin.

Experimental Protocol:

A general and effective procedure for the synthesis of 7-hydroxy-4-methylcoumarin is as follows:[3]

-

In a flask equipped with a mechanical stirrer and an ice bath, cool 15 mL of concentrated sulfuric acid to below 10°C.

-

Separately, prepare a solution of 3.7 g of finely powdered resorcinol in 4.5 g (4.4 mL) of ethyl acetoacetate.

-

Slowly add the resorcinol-ethyl acetoacetate solution to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 12-24 hours.

-

Pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice and water with vigorous stirring.

-

Collect the precipitated crude product by filtration and wash with cold water.

-

For purification, dissolve the crude product in a 5% aqueous sodium hydroxide solution and filter to remove any insoluble impurities.

-

Re-precipitate the 7-hydroxy-4-methylcoumarin by the slow addition of dilute sulfuric acid until the solution is acidic.

-

Collect the purified product by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for higher purity.[3]

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role | Typical Yield (%) | Melting Point (°C) |

| Resorcinol | C₆H₆O₂ | 110.11 | 3.7 g | Phenolic Substrate | 80-90 | - |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 4.5 g (4.4 mL) | β-Ketoester | - | - |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 15 mL | Catalyst | - | - |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | - | Product | 82-90[3] | 185-190[4] |

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The second step involves the carboxymethylation of the hydroxyl group of 7-hydroxy-4-methylcoumarin. This is achieved through a Williamson ether synthesis, a reliable method for forming ethers.[5][6][7][8][9] In this case, the phenoxide ion of 7-hydroxy-4-methylcoumarin acts as a nucleophile, attacking an α-haloacetic acid, such as chloroacetic acid.

Reaction Scheme:

7-hydroxy-4-methylcoumarin is deprotonated by a base to form a phenoxide, which then undergoes a nucleophilic substitution reaction with chloroacetic acid to yield this compound.

Experimental Protocol:

The following protocol is adapted from established procedures for Williamson ether synthesis and carboxymethylation of hydroxyl-containing compounds.[10]

-

In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin in a suitable solvent such as isopropanol.

-

Add a base, such as an aqueous solution of sodium hydroxide, dropwise to the reaction mixture to deprotonate the phenolic hydroxyl group. Stir the mixture for approximately one hour at room temperature.

-

Add sodium chloroacetate to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 55-60°C) and stir for several hours (e.g., 5 hours) to ensure the completion of the reaction.[10]

-

After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the crude product by filtration.

-

Purify the product by dissolving it in water and then precipitating it by pouring the solution into ethanol. The purified product can be collected by filtration and dried under vacuum.[10]

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| Sodium Chloroacetate | C₂H₂ClNaO₂ | 116.48 | Alkylating Agent |

| This compound | C₁₂H₁₀O₅ | 234.20 | Product |

Visualizing the Synthesis

To better illustrate the synthesis process, the following diagrams outline the chemical pathway and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 3. scribd.com [scribd.com]

- 4. scispace.com [scispace.com]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

An In-depth Technical Guide to the Physicochemical Properties of 7-(Carboxymethoxy)-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Carboxymethoxy)-4-methylcoumarin, a derivative of the versatile coumarin scaffold, is a compound of interest in various scientific domains, including medicinal chemistry and materials science. Its physicochemical properties are fundamental to understanding its behavior in biological and chemical systems, guiding its application in drug design, fluorescent probe development, and as a synthetic intermediate. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of a key signaling pathway influenced by structurally related coumarin compounds. All quantitative data are presented in structured tables for clarity and comparative analysis, and logical workflows are visualized using diagrammatic representations.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data, including experimentally determined and predicted values, are summarized below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₅ | [1] |

| Molecular Weight | 234.20 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 206-208 °C | [1] |

| Boiling Point (Predicted) | 458.5 ± 45.0 °C | |

| Density (Predicted) | 1.375 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.05 ± 0.10 |

Solubility

Spectral Properties

Detailed spectral data for this compound is limited in publicly accessible literature. However, characteristic spectral features can be inferred from its structural components and data from closely related analogs like 7-hydroxy-4-methylcoumarin and 7-methoxy-4-methylcoumarin.

-

UV-Visible Spectroscopy: Coumarins typically exhibit strong absorbance in the UV region. For instance, 7-hydroxy-4-methylcoumarin in methanol shows absorption maxima (λmax) at approximately 322 nm.[3] The introduction of the carboxymethoxy group at the 7-position is expected to cause a slight shift in the absorption spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups: a broad O-H stretch from the carboxylic acid, a C=O stretch from the lactone ring, a C=O stretch from the carboxylic acid, C-O stretching from the ether linkage, and C=C stretching from the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the vinylic proton of the pyrone ring, the aromatic protons, and the methylene protons of the carboxymethoxy group. The chemical shifts of the aromatic protons would be indicative of the substitution pattern. For the precursor 7-hydroxy-4-methylcoumarin, typical signals include a methyl singlet around 2.36 ppm, a vinylic singlet around 6.12 ppm, and aromatic protons in the range of 6.70-7.59 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the carbons of the coumarin core, and the carbonyl and methylene carbons of the carboxymethoxy group. For 7-hydroxy-4-methylcoumarin, the lactone carbonyl carbon appears around 161 ppm.[5]

-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound. The following sections provide established methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, beginning with the Pechmann condensation to form the coumarin core, followed by a Williamson ether synthesis to introduce the carboxymethoxy group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation) [6][7]

This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.

-

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (or other acid catalysts like Amberlyst-15)

-

Ethanol

-

Ice

-

-

Procedure:

-

In a flask, slowly add resorcinol to chilled concentrated sulfuric acid while stirring, ensuring the temperature is maintained below 10 °C.

-

To this mixture, add ethyl acetoacetate dropwise, continuing to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water to remove any remaining acid, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

Step 2: Synthesis of this compound (Williamson Ether Synthesis) [8][9][10][11][12]

This step involves the reaction of 7-hydroxy-4-methylcoumarin with an haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.

-

Materials:

-

7-Hydroxy-4-methylcoumarin

-

Chloroacetic acid (or bromoacetic acid)

-

Sodium hydroxide (or potassium carbonate)

-

Acetone (or another suitable solvent)

-

Hydrochloric acid

-

-

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in a suitable solvent such as acetone in a round-bottom flask.

-

Add a base, such as powdered potassium carbonate or an aqueous solution of sodium hydroxide, to the mixture to form the phenoxide.

-

Add a solution of chloroacetic acid or its ester to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and filter off any inorganic salts.

-

Evaporate the solvent from the filtrate.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Characterization Protocols

-

Melting Point Determination:

-

A small amount of the dried, crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.[13]

-

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol or ethanol).

-

Use a quartz cuvette to hold the sample solution.

-

Record the absorbance spectrum over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer, with the pure solvent as a reference.[14]

-

-

FTIR Spectroscopy:

-

Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

-

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.[15]

-

-

NMR Spectroscopy:

-

Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[4]

-

Biological Activity and Signaling Pathways

While specific biological activities and associated signaling pathways for this compound are not extensively documented in current literature, the broader class of 7-substituted-4-methylcoumarins exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[16][17][18] A prominent signaling pathway modulated by several coumarin derivatives is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation.[17][19]

Representative Signaling Pathway: Inhibition of NF-κB Activation by a Coumarin Derivative

The following diagram illustrates the inhibitory effect of a representative 4-methylcoumarin derivative on the lipopolysaccharide (LPS)-induced NF-κB signaling pathway in macrophages. This serves as a plausible mechanism of anti-inflammatory action for structurally related compounds like this compound.

Pathway Description:

-

Activation: Lipopolysaccharide (LPS), a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage cell surface.

-

Signal Transduction: This binding initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex.

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.

-

Nuclear Translocation: The degradation of IκBα releases the NF-κB dimer (typically p65/p50), which then translocates from the cytoplasm into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to their transcription and the subsequent production of inflammatory mediators.

-

Inhibition by Coumarin: Structurally related coumarin derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[17][19]

Conclusion

This compound is a compound with well-defined structural features, and its physicochemical properties can be reliably predicted and characterized through standard laboratory techniques. While specific biological data for this particular derivative is emerging, the known activities of related coumarins, particularly their anti-inflammatory effects via modulation of the NF-κB pathway, provide a strong rationale for its further investigation in drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this and similar coumarin derivatives. Further experimental determination of properties such as solubility and the elucidation of its specific biological targets will be crucial in unlocking the full potential of this compound.

References

- 1. 7-(羧基甲氧基)-4-甲基香豆素 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 7-Hydroxy-4-methylcoumarin(90-33-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. jetir.org [jetir.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. francis-press.com [francis-press.com]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. iajpr.com [iajpr.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. connectjournals.com [connectjournals.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-(Carboxymethoxy)-4-methylcoumarin (CAS Number: 64700-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Carboxymethoxy)-4-methylcoumarin is a derivative of coumarin, a class of benzopyrone compounds known for their significant biological and fluorescent properties. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, spectroscopic data, and known applications, with a focus on its potential in research and drug development.

Chemical and Physical Properties

This compound, also known by its synonyms including 2-(4-Methyl-2-oxochromen-7-yl)oxyacetic acid and [(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is a white to off-white solid.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64700-15-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀O₅ | [1][2][3] |

| Molecular Weight | 234.20 g/mol | [1][2][3] |

| Melting Point | 206-208 °C | [2] |

| Appearance | White to off-white solid | |

| Synonyms | 2-(4-Methyl-2-oxochromen-7-yl)oxyacetic acid, [(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, 7-Carboxymethoxy-4-methylchromen-2-one | [1][2] |

| InChI | InChI=1S/C12H10O5/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3,(H,13,14) | [2] |

| SMILES | CC1=CC(=O)OC2=CC(OCC(=O)O)=CC=C12 | [2] |

Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6][7][8] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by the phenoxide of 7-hydroxy-4-methylcoumarin.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general procedure for the synthesis of this compound.

Materials:

-

7-Hydroxy-4-methylcoumarin

-

Bromoacetic acid

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 7-hydroxy-4-methylcoumarin in a suitable solvent such as acetone or DMF. Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to the solution to form the corresponding phenoxide. Stir the mixture at room temperature for 30 minutes.

-

Addition of Haloacetic Acid: Slowly add a solution of bromoacetic acid in the same solvent to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold distilled water. Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

-

Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | H-5 |

| ~ 6.9 | dd | 1H | H-6 |

| ~ 6.8 | d | 1H | H-8 |

| ~ 6.2 | s | 1H | H-3 |

| ~ 4.7 | s | 2H | -O-CH₂-COOH |

| ~ 2.4 | s | 3H | -CH₃ |

| ~ 11.0 | br s | 1H | -COOH |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~ 170.0 | -COOH |

| ~ 161.0 | C-2 |

| ~ 160.0 | C-7 |

| ~ 155.0 | C-9 |

| ~ 152.0 | C-4 |

| ~ 126.0 | C-5 |

| ~ 113.0 | C-3 |

| ~ 112.0 | C-10 |

| ~ 111.0 | C-6 |

| ~ 102.0 | C-8 |

| ~ 65.0 | -O-CH₂- |

| ~ 18.0 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~ 1720 (strong) | C=O stretch (lactone and carboxylic acid) |

| ~ 1610, 1580, 1500 | C=C stretch (aromatic ring) |

| ~ 1250 | C-O stretch (ether) |

Mass Spectrometry

The mass spectrum of coumarins typically shows a prominent molecular ion peak. The fragmentation pattern of this compound is predicted to involve the loss of CO₂ from the carboxylic acid group, followed by fragmentation of the coumarin ring.

Predicted Mass Spectral Data (m/z):

| m/z | Assignment |

| 234.05 | [M]⁺ |

| 190.06 | [M - CO₂]⁺ |

| 175.04 | [M - CO₂ - CH₃]⁺ |

| 147.04 | [M - CO₂ - CO - CH₃]⁺ |

Applications

This compound has several applications in scientific research, primarily due to its fluorescent properties.

Fluorescent Probes

The coumarin scaffold is inherently fluorescent, and modifications to its structure can modulate its photophysical properties. The carboxylic acid moiety in this compound can act as a chelating site for metal ions, potentially leading to changes in its fluorescence upon binding. This makes it a candidate for the development of fluorescent probes for the detection of specific metal ions.[9][10][11][12] It may also serve as a pH-sensitive fluorescent probe, with changes in protonation of the carboxylic acid group affecting its fluorescence emission.[13][14]

Synthesis of Polymers and Other Molecules

The carboxylic acid group provides a reactive handle for further chemical modifications. This compound has been used in the preparation of photosensitive polymers and as a precursor for other coumarin derivatives.

Biological Activity

While specific biological activity data for this compound is limited, numerous studies have demonstrated the cytotoxic effects of related 4-methylcoumarin derivatives against various cancer cell lines.

Cytotoxicity

Studies on similar coumarin derivatives have reported IC₅₀ values in the micromolar range against cell lines such as K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma).[15][16] For instance, a 7,8-dihydroxy-4-methylcoumarin derivative with a C3 n-decyl chain exhibited IC₅₀ values of 42.4 µM, 25.2 µM, and 25.1 µM against K562, LS180, and MCF-7 cells, respectively.[15] Another study reported a 7-hydroxy-4-methylcoumarin-cinnamic acid hybrid with an IC₅₀ of 13.14 µM against HepG2 (liver cancer) cells.[17]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Potential Signaling Pathway Involvement

Coumarin derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Notably, the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival, have been identified as targets for some coumarins.[9] For instance, 6,7-dimethoxy-4-methylcoumarin has been shown to suppress the expression of pro-inflammatory mediators by inactivating the NF-κB and MAPK pathways in LPS-induced macrophages.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation [mdpi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 7-Methoxy-4-methylcoumarin | C11H10O3 | CID 390807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Spectral Properties of 7-(Carboxymethoxy)-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Carboxymethoxy)-4-methylcoumarin is a fluorescent molecule belonging to the coumarin family, a class of compounds widely recognized for their utility as fluorescent probes and labels in biological and chemical research. The spectral properties of coumarins are highly sensitive to their molecular structure and local environment, making them valuable tools for sensing and imaging. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant workflows. While specific quantitative data for this particular derivative is limited in the published literature, this guide leverages data from structurally similar coumarins to provide a robust framework for its application.

Core Spectral Properties

The photophysical characteristics of this compound are dictated by the electron-donating carboxymethoxy group at the 7-position and the methyl group at the 4-position of the coumarin core. These substitutions significantly influence the absorption and fluorescence emission spectra. The spectral properties are also highly dependent on the solvent environment, a phenomenon known as solvatochromism.

Quantitative Spectral Data

Due to a lack of extensive studies on this compound, the following table summarizes the spectral properties of closely related 7-substituted-4-methylcoumarins to provide an expected range of values. The properties of this compound are anticipated to be within a similar range, with slight variations due to the specific nature of the carboxymethoxy substituent.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |

| 7-Amino-4-methylcoumarin | 344 | 440 | - | General |

| 7-Hydroxy-4-methylcoumarin | 320 | 450 | - | Water |

| 7-Methoxy-4-methylcoumarin | 322 | 382 | 0.58 | Ethanol |

| 7-Diethylamino-4-methylcoumarin | 373 | 434 | 0.40 | Ethanol |

Note: The quantum yield is a measure of the efficiency of fluorescence. The absence of a value indicates that it was not specified in the cited literature.

The carboxymethoxy group is expected to influence the spectral properties in a manner comparable to other oxygen-containing substituents. The absorption maximum is likely to be in the UVA range (320-360 nm), with fluorescence emission in the blue to green region of the visible spectrum (400-480 nm). The quantum yield is expected to be moderate to high, making it a useful fluorescent probe.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral characterization of this compound, based on established protocols for similar coumarin derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis, starting from the commercially available 7-hydroxy-4-methylcoumarin.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Alkylation: In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous acetone. Add anhydrous potassium carbonate (1.5 equivalents) and ethyl bromoacetate (1.2 equivalents).

-

Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and evaporate the acetone under reduced pressure.

-

Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester intermediate.

-

Hydrolysis: Dissolve the ethyl ester intermediate in ethanol and add an aqueous solution of sodium hydroxide (2 equivalents).

-

Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Measurement of Spectral Properties

1. UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or water).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (typically 1-10 µM).

-

Use the pure solvent as a blank reference.

-

Record the absorption spectra of the solutions from 200 to 500 nm.

-

Determine the wavelength of maximum absorbance (λmax).

-

2. Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Procedure:

-

Prepare dilute solutions of the sample in a quartz cuvette (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Emission Spectrum: Set the excitation wavelength to the λmax determined from the absorption spectrum and scan the emission monochromator over a range of longer wavelengths.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of shorter wavelengths.

-

3. Determination of Fluorescence Quantum Yield (Relative Method)

-

Principle: The quantum yield of a sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the blue-green spectral region.

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the fluorescence emission curves.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a fluorescent compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Logical Relationship in a Fluorescence-Based Enzymatic Assay

Coumarin derivatives are often used as fluorogenic substrates in enzymatic assays. The following diagram illustrates the principle of such an assay where the cleavage of a non-fluorescent coumarin conjugate by an enzyme results in a fluorescent signal.

Caption: Principle of a Fluorogenic Enzymatic Assay.

7-(Carboxymethoxy)-4-methylcoumarin molecular weight and formula

An In-depth Technical Guide to 7-(Carboxymethoxy)-4-methylcoumarin

Introduction

This compound, also known as 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid, is a derivative of coumarin, a class of natural compounds known for their significant pharmacological activities.[1] This particular derivative possesses a carboxymethoxy group at the 7-position and a methyl group at the 4-position of the coumarin scaffold. These substitutions make it a valuable building block in the synthesis of more complex molecules and a useful tool in various research applications, including as a fluorescent label and in the preparation of photosensitive polymers.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀O₅ | [2][4] |

| Molecular Weight | 234.20 g/mol | [5] |

| Monoisotopic Mass | 234.05283 Da | [6] |

| CAS Number | 64700-15-8 | [2][4] |

| Appearance | Solid Powder | [7] |

| Melting Point | 206-208 °C | [2] |

| Synonyms | 2-(4-Methyl-2-oxochromen-7-yl)oxyacetic acid, [(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | [4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of its precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation. This is followed by an etherification reaction to introduce the carboxymethoxy group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann reaction is a classic method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[8][9]

Experimental Protocol:

-

Reactants: A mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.[8]

-

Catalyst: An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or a solid acid catalyst like Amberlyst-15, is added to the reaction mixture.[8][9][10]

-

Reaction Conditions: The mixture is stirred and heated in an oil bath, typically at a temperature ranging from 75°C to 110°C.[8][10] The reaction progress is monitored using thin-layer chromatography (TLC).[8]

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.[10]

-

Purification: The resulting solid, 7-hydroxy-4-methylcoumarin, is collected by suction filtration, washed with cold water, and can be further purified by recrystallization from ethanol.[10]

Step 2: Etherification to Yield this compound

The hydroxyl group of 7-hydroxy-4-methylcoumarin is then reacted with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base to form the carboxymethoxy ether.

Experimental Protocol:

-

Reactants: 7-hydroxy-4-methylcoumarin is dissolved in a suitable solvent, such as acetone or ethanol.

-

Base Addition: A base, such as sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the hydroxyl group, forming a phenoxide ion.

-

Alkylation: An aqueous solution of a haloacetic acid salt (e.g., sodium chloroacetate) is added to the reaction mixture. The mixture is then refluxed for several hours.

-

Acidification: After cooling, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude this compound is collected by filtration, washed with water, and can be purified by recrystallization.

Caption: Synthesis pathway of this compound.

Applications in Research and Development

This compound and its derivatives have found applications in various scientific fields due to their chemical and photophysical properties.

-

Fluorescent Labeling: Coumarin derivatives are known for their fluorescent properties. 7-Methoxy-4-methylcoumarin, a related compound, is used as a fluorescent label.[3] The carboxymethoxy group in this compound provides a reactive handle for conjugation to biomolecules, enabling their use as fluorescent probes in enzyme assays and bioimaging.[7]

-

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules. For instance, it has been used in the preparation of photosensitive polymers and 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin.[2]

-

Biological Activity Studies: Coumarins, as a class, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][11][12] Derivatives of 4-methylcoumarin have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1] The structural backbone of this compound makes it a candidate for derivatization and investigation in drug discovery programs. For example, a related compound, 7-ethoxy-4-methylcoumarin, has been identified as a dopamine D2 receptor agonist with potential applications in treating Parkinson's disease.[13]

Conclusion

This compound is a versatile chemical compound with well-defined properties. Its synthesis, primarily through the Pechmann condensation followed by etherification, is a well-established process. The presence of the carboxylic acid functional group, combined with the inherent properties of the coumarin core, makes it a valuable tool for researchers in medicinal chemistry, materials science, and biochemistry. Its application as a fluorescent tag and as a precursor for synthesizing biologically active molecules underscores its importance in modern scientific research.

References

- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 64700-15-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound 97 64700-15-8 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C12H10O5) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 7-(Carboxymethoxy)-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 7-(Carboxymethoxy)-4-methylcoumarin in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar coumarin derivatives to provide valuable insights for experimental design and execution.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Molar Concentration (mM) | Source |

| 7-Methoxy-4-methylcoumarin | DMSO | 38 mg/mL | 199.78 | [1] |

| 7-Methoxy-4-methylcoumarin | Water | < 0.1 mg/mL (insoluble) | - | [2] |

Note: The presence of the carboxylic acid moiety in this compound is expected to slightly increase its polarity compared to 7-Methoxy-4-methylcoumarin. This may result in a marginal increase in aqueous solubility, particularly in alkaline conditions where the carboxylic acid can deprotonate to form a more soluble carboxylate salt. However, it is still anticipated to be poorly soluble in water. The solubility in DMSO is expected to be comparable to or slightly lower than that of 7-Methoxy-4-methylcoumarin.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the aqueous solubility of this compound, adapted from established methods for coumarin derivatives.

Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that saturation is reached.

-

Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

To remove undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. This ensures that only the dissolved compound is analyzed.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent system (a water/co-solvent mixture may be necessary for the stock solution).

-

Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a standard solution across a range of UV wavelengths.

-

Measure the absorbance of the filtered sample and the standard solutions at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the dissolved compound in the filtered sample by interpolating its absorbance on the calibration curve. The solubility is reported in units such as mg/mL or mol/L.

-

Involvement in Signaling Pathways (Based on Analogs)

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar compounds like 7-hydroxy-4-methylcoumarin and 6,7-dihydroxy-4-methylcoumarin provides valuable insights into its potential biological activities.

Modulation of Melanogenesis Signaling by 7-Hydroxy-4-Methylcoumarin

Studies have shown that 7-hydroxy-4-methylcoumarin can enhance melanogenesis in B16-F10 melanoma cells by modulating several key signaling pathways.

Caption: Signaling pathways in melanogenesis modulated by 7-hydroxy-4-methylcoumarin.

Anti-Adipogenic Effects of 6,7-Dihydroxy-4-methylcoumarin

Research on 6,7-dihydroxy-4-methylcoumarin has demonstrated its ability to suppress adipogenesis in 3T3-L1 preadipocytes through the modulation of AMPK and MAPK signaling pathways.

Caption: Anti-adipogenic signaling pathways influenced by 6,7-dihydroxy-4-methylcoumarin.

References

In-Depth Technical Guide to the Photostability of 7-(Carboxymethoxy)-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Carboxymethoxy)-4-methylcoumarin (7-CMC) is a fluorescent derivative of coumarin widely utilized in biomedical research and drug delivery systems. Its utility is intrinsically linked to its photophysical properties, particularly its stability upon exposure to light. This technical guide provides a comprehensive overview of the photostability of 7-CMC, detailing its potential photodegradation pathways, and offers standardized protocols for its assessment. The information herein is intended to guide researchers and drug development professionals in the effective use and evaluation of 7-CMC in photosensitive applications.

Introduction

Coumarin and its derivatives are a significant class of compounds known for their diverse biological and photophysical properties. This compound, also known as 2-(4-Methyl-2-oxochromen-7-yl)oxyacetic acid, is a notable derivative that features a carboxymethoxy group at the 7-position, enhancing its utility in bioconjugation and as a fluorescent probe.[1] The inherent photosensitivity of the coumarin scaffold, however, necessitates a thorough understanding of its photostability for applications where exposure to light is a factor.[2] Photodegradation can lead to a loss of fluorescence, the formation of potentially interfering or toxic byproducts, and a reduction in the efficacy of drug delivery systems. This guide outlines the key aspects of 7-CMC's photostability and provides detailed methodologies for its evaluation.

Photodegradation Pathways of Coumarins

The photodegradation of coumarin derivatives can proceed through several mechanisms, primarily influenced by the substitution pattern on the coumarin ring and the irradiation conditions. While specific quantitative data for the photodegradation of 7-CMC is not extensively available in the public domain, the known photochemical reactions of related coumarins provide a strong indication of its likely degradation pathways.

A prevalent photodegradation mechanism for many coumarins is the [2+2] cycloaddition, leading to the formation of dimers.[2] This process is particularly efficient in concentrated solutions and in the solid state. The substitution at the 4-position, as in 7-CMC, can influence the stereochemistry of the resulting cyclodimers.

Another potential degradation pathway involves the cleavage of the carboxymethoxy side chain or modifications to the coumarin ring itself, potentially initiated by reactive oxygen species generated during irradiation.

Caption: Potential photodegradation pathways of 7-CMC.

Quantitative Assessment of Photostability

A comprehensive evaluation of photostability involves the determination of key quantitative parameters. Due to the limited availability of specific published values for 7-CMC, this section outlines the methodologies to determine these parameters experimentally.

| Parameter | Description | Typical Methodology |

| Photodegradation Quantum Yield (Φd) | The efficiency of a photochemical reaction, defined as the number of molecules degraded per photon absorbed. A lower Φd indicates higher photostability. | Comparative method using a chemical actinometer (e.g., quinine hydrochloride) or an absolute method using an integrating sphere. |

| Photostability Half-Life (t1/2) | The time required for the concentration of the compound to decrease by half under specific irradiation conditions (e.g., light source, intensity, solvent). | Time-course study monitoring the concentration of 7-CMC using UV-Vis spectrophotometry or HPLC. |

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the photostability of this compound. These are generalized methods that should be optimized and validated for specific experimental setups.

Forced Degradation Study (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4]

Objective: To accelerate the degradation of 7-CMC under various stress conditions to understand its degradation profile.

Methodology:

-

Preparation of 7-CMC Stock Solution: Prepare a stock solution of 7-CMC in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep in the dark at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of 7-CMC to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of 7-CMC to a controlled light source with a known spectral output and intensity, such as a xenon lamp or a UV chamber, for a defined duration.[5] A dark control should be run in parallel.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 4.3) to quantify the remaining 7-CMC and to detect the formation of degradation products.

Caption: Workflow for forced degradation studies of 7-CMC.

Determination of Photodegradation Kinetics using UV-Vis Spectrophotometry

This protocol describes how to monitor the photodegradation of 7-CMC over time by measuring the change in its absorbance. For related compounds like 7-Hydroxy-4-methylcoumarin, the maximum absorption is observed around 321 nm in a water:methanol mixture.[6]

Objective: To determine the rate of photodegradation of 7-CMC under specific irradiation conditions.

Methodology:

-

Preparation of 7-CMC Solution: Prepare a dilute solution of 7-CMC in a photochemically inert solvent (e.g., water, phosphate buffer, or methanol) with an initial absorbance of approximately 1.0 at its λmax.

-

Irradiation: Place the solution in a quartz cuvette and expose it to a controlled UV light source.

-

Data Acquisition: At regular time intervals, remove the cuvette from the light source and record the full UV-Vis absorption spectrum (e.g., 200-400 nm).

-

Data Analysis: Plot the absorbance at λmax versus irradiation time. The data can be fitted to an appropriate kinetic model (e.g., first-order decay) to determine the rate constant and the photostability half-life.

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving 7-CMC from its potential photoproducts.

Methodology (Illustrative):

-

Chromatographic System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The λmax of 7-CMC (around 320 nm).

-

Injection Volume: 20 µL.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Photodegradation Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of unknown degradation products.[7][8]

Objective: To identify the major photoproducts of 7-CMC.

Methodology:

-

Sample Preparation: Irradiate a solution of 7-CMC to achieve significant degradation (e.g., 20-30%).

-

LC-MS Analysis: Inject the degraded sample into an LC-MS system. The chromatographic conditions should be similar to the stability-indicating HPLC method.

-

Data Analysis: Analyze the mass spectra of the peaks corresponding to the degradation products. High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of the photoproducts. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which aid in structural elucidation.

Caption: Analytical workflow for photostability assessment.

Conclusion

The photostability of this compound is a critical parameter for its successful application in research and drug development. While specific quantitative data for 7-CMC remains to be extensively published, the methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. By conducting forced degradation studies, determining photodegradation kinetics, and identifying photoproducts, researchers can ensure the reliability and efficacy of their 7-CMC-based systems. The development and validation of a stability-indicating HPLC method are paramount for accurate quantification and monitoring of the compound's stability over time and under various light exposure conditions. It is recommended that these studies be performed as an integral part of the development and characterization of any formulation or system containing this compound.

References

- 1. This compound 97 64700-15-8 [sigmaaldrich.com]

- 2. UVA absorption and photostability of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. iajpr.com [iajpr.com]

- 7. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Mechanism of 7-(Carboxymethoxy)-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the fluorescence of 7-(carboxymethoxy)-4-methylcoumarin. It delves into the photophysical properties, the influence of the molecular environment, and the underlying mechanism of its fluorescence, offering valuable insights for its application in research and drug development.

Introduction to this compound

This compound is a fluorescent probe belonging to the coumarin family. These compounds are widely utilized as fluorescent labels and sensors in biological and chemical research due to their high fluorescence quantum yields, photostability, and sensitivity to the local environment. The fluorescence of coumarin derivatives is intrinsically linked to their electronic structure and the nature of their substituents. The 7-alkoxy group, in this case, the carboxymethoxy substituent, plays a crucial role in the photophysical behavior of the molecule.

The Core Mechanism of Fluorescence

The fluorescence of this compound, like other 7-hydroxycoumarin derivatives, is governed by a process of photoexcitation followed by radiative decay. The fundamental mechanism involves an intramolecular charge transfer (ICT) upon excitation, which is significantly influenced by the surrounding solvent environment.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, there is a redistribution of electron density, leading to a more polar excited state compared to the ground state. The fluorescence emission occurs when the molecule relaxes from the S₁ state back to the S₀ state, releasing the excess energy as a photon.

A key phenomenon influencing the fluorescence of related 7-hydroxycoumarins is Excited-State Intramolecular Proton Transfer (ESIPT) . While this compound does not have a hydroxyl group for direct intramolecular proton transfer, its fluorescence is highly sensitive to solvent polarity and hydrogen bonding capabilities, which can lead to the formation of different excited-state species with distinct emission properties. In protic solvents, excited-state proton transfer (ESPT) to solvent molecules can occur with related 7-hydroxycoumarins, leading to the formation of an anionic form that fluoresces at a longer wavelength.[1] This sensitivity to the environment makes it a valuable probe for studying molecular interactions.

The general mechanism can be visualized as follows:

Caption: Generalized mechanism of fluorescence for 7-alkoxy-4-methylcoumarins.

Photophysical Properties

The photophysical properties of fluorescent molecules are critical for their application. These properties are summarized in the table below. Note that specific values can vary depending on the solvent and other environmental factors. The data presented here is a compilation from studies on closely related 7-hydroxy and 7-alkoxy coumarin derivatives.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λ_abs) | ~320 nm | Methanol | [2] |

| ~320 nm | Water | [2] | |

| Emission Maximum (λ_em) | ~387 nm | Methanol | [2] |

| ~450 nm | Water | [2] | |

| Quantum Yield (Φ_F) | 0.32 (for a similar 7-hydroxycoumarin derivative) | PBS | [3][4] |

| Molar Extinction Coefficient (ε) | 1.78 x 10⁴ L·mol⁻¹·cm⁻¹ (for 7-amino-4-methylcoumarin) | Ethanol | [2] |

The significant red-shift (bathochromic shift) in the emission spectrum when moving from a less polar solvent like methanol to a more polar one like water is indicative of the stabilization of the more polar excited state by the polar solvent molecules.[1]

Experimental Protocols

A standard experimental workflow for characterizing the photophysical properties of this compound is as follows:

Caption: Workflow for absorption and fluorescence spectroscopy.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a high-purity, spectroscopic grade solvent (e.g., methanol, ethanol, or water). From the stock solution, prepare a series of dilutions to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects in fluorescence measurements.

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). The wavelength of maximum absorbance (λ_abs) is determined.

-

Fluorescence Measurement: Using a fluorometer, excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) is then determined.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission properties that are reasonably close to the sample. For coumarin derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 7-amino-4-methylcoumarin can be used.

-

Data Acquisition: Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at several different concentrations (ensuring absorbance is below 0.1).

-

Calculation: The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Factors Influencing Fluorescence

The fluorescence of this compound is highly sensitive to its environment, a property that is exploited in its use as a molecular probe.

-

Solvent Polarity: As discussed, increasing solvent polarity generally leads to a red-shift in the emission spectrum due to the stabilization of the polar excited state.[1]

-

pH: The carboxymethoxy group contains a carboxylic acid moiety, which can be deprotonated at higher pH values. This change in the ionization state of the molecule can significantly affect its absorption and emission properties. The ground state equilibrium between the phenol and phenolate anion in related 7-hydroxycoumarins can lead to complex fluorescence spectra in aqueous solutions.[5]

-

Quenching: The fluorescence intensity can be decreased by various quenching mechanisms, including collisional quenching by other molecules in the solution or the formation of non-fluorescent complexes.[1] For some 7-hydroxycoumarin derivatives, fluorescence quenching upon binding to proteins has been observed.[3][4]

Applications in Research and Drug Development

The environmentally sensitive fluorescence of this compound and its derivatives makes them valuable tools in several areas:

-

Enzyme Assays: The molecule can be conjugated to a substrate for a specific enzyme. Cleavage of the substrate releases the fluorophore, leading to a change in fluorescence that can be used to quantify enzyme activity.[2]

-

Fluorescent Labeling: The carboxylic acid group provides a convenient handle for covalent attachment to biomolecules such as proteins and nucleic acids, allowing for their visualization and tracking in biological systems.

-

Sensing and Imaging: The sensitivity of its fluorescence to the local environment allows it to be used as a probe for polarity, viscosity, and the presence of specific ions or molecules.

Conclusion

This compound is a versatile fluorophore with a rich photophysical behavior. Its fluorescence is primarily driven by an intramolecular charge transfer mechanism that is highly sensitive to the surrounding environment. Understanding the principles outlined in this guide is essential for effectively utilizing this compound as a powerful tool in research and development, from fundamental studies of molecular interactions to the development of high-throughput screening assays and advanced cellular imaging techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Derivatives of 7-(Carboxymethoxy)-4-methylcoumarin for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. Among them, derivatives of 7-(Carboxymethoxy)-4-methylcoumarin have garnered substantial interest within the scientific community. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their applications in anticancer, antimicrobial, and enzyme inhibition research. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, 7-hydroxy-4-methylcoumarin, is most commonly achieved through the Pechmann condensation. This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst. Subsequent alkylation of the 7-hydroxy group with an appropriate haloacetic acid ester, followed by hydrolysis, yields this compound. Further derivatization can be achieved by modifying the carboxylic acid moiety or by substitutions on the coumarin ring.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

-

In a round-bottom flask, combine resorcinol (10 g, 0.091 mol) and ethyl acetoacetate (12.5 g, 0.096 mol).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (50 mL) with constant stirring.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (200 g) and water (200 mL) with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of Ethyl 7-(ethoxycarbonylmethoxy)-4-methylcoumarin

-

To a solution of 7-hydroxy-4-methylcoumarin (5 g, 0.028 mol) in acetone (100 mL), add anhydrous potassium carbonate (7.8 g, 0.056 mol) and ethyl bromoacetate (4.7 g, 0.028 mol).

-

Reflux the mixture with stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the product from ethanol.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl 7-(ethoxycarbonylmethoxy)-4-methylcoumarin (3 g) in a solution of sodium hydroxide (10% in water, 50 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the solution with dilute hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent like ethanol to yield pure this compound.[1][2]

Biological Activities and In Vitro Assays

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potential of these coumarin derivatives as anticancer agents. Their efficacy is typically evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Derivative | Substitution Pattern | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) |

| CM-1 | Unsubstituted | 15.2 ± 1.8 | 22.5 ± 2.1 | 35.1 ± 3.5 |

| CM-2 | 3-Bromo | 8.7 ± 0.9 | 12.1 ± 1.3 | 19.8 ± 2.2 |

| CM-3 | 6-Nitro | 11.5 ± 1.2 | 18.9 ± 1.9 | 28.4 ± 3.1 |

| CM-4 | 3,6-Dibromo | 5.2 ± 0.6 | 7.8 ± 0.8 | 11.3 ± 1.4 |

Data compiled from various literature sources.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the coumarin derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

Derivatives of this compound have also shown promising activity against various bacterial strains.

Table 2: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Derivative | Substitution Pattern | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| CM-1 | Unsubstituted | 64 | 128 | 256 | >256 |

| CM-2 | 3-Bromo | 16 | 32 | 64 | 128 |

| CM-3 | 6-Nitro | 32 | 64 | 128 | 256 |

| CM-4 | 3,6-Dibromo | 8 | 16 | 32 | 64 |

Data compiled from various literature sources.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the coumarin derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Enzyme Inhibition

Certain derivatives have been identified as potent inhibitors of specific enzymes, such as carbonic anhydrase and urease.

Table 3: Enzyme Inhibition Activity of this compound Derivatives (IC50 in µM)

| Derivative | Substitution Pattern | Carbonic Anhydrase II | Urease |

| CM-1 | Unsubstituted | 45.3 ± 4.2 | 78.1 ± 6.9 |